Intrinsic Activity Rank Order: Xamoterol Occupies the Mid-Range Among β1 Partial Agonists
In a direct head-to-head comparison on isolated rat right atria, the intrinsic activities (relative to isoprenaline = 1.0) of three closely related β1-partial agonists were: prenalterol 0.84, xamoterol 0.59, and epanolol 0.29 [1]. An independent study using anesthetised catecholamine-depleted rats reported intrinsic activities of cicloprolol 0.7, xamoterol 0.65, and pindolol 0.45 [2]. This positions xamoterol as a moderate-efficacy partial agonist—stronger than epanolol or pindolol but weaker than prenalterol or cicloprolol—which is critical for studies requiring graded sympathetic modulation without full receptor activation.
| Evidence Dimension | Intrinsic chronotropic activity (isoprenaline = 1.0) |
|---|---|
| Target Compound Data | 0.59 [1]; 0.65 [2] |
| Comparator Or Baseline | Prenalterol 0.84; Epanolol 0.29 [1] / Cicloprolol 0.7; Pindolol 0.45 [2] |
| Quantified Difference | Xamoterol is 30% less active than prenalterol; 2-fold more active than epanolol; 44% more active than pindolol. |
| Conditions | Isolated rat right atria [1]; anesthetised catecholamine-depleted or pithed rats [2]. |
Why This Matters
For an investigator choosing a research tool, xamoterol provides an intermediate level of β1 stimulation that avoids the near-full agonism of prenalterol (which can mask the effects of endogenous catecholamines) and the very weak agonism of epanolol (which may fail to produce a detectable signal in low-reserve systems).
- [1] Vigholt-Sørensen E, Faarup P, Nielsen-Kudsk F. Comparative effects of beta-adrenoceptor partial agonists on isolated rat atrium. Pharmacol Toxicol. 1991;69(5):351-4. View Source
- [2] Hicks PE, Cavero I, Manoury P, Lefevre-Borg F, Langer SZ. Comparative analysis of beta-1 adrenoceptor agonist and antagonist potency and selectivity of cicloprolol, xamoterol and pindolol. J Pharmacol Exp Ther. 1987;242(3):1025-34. View Source
